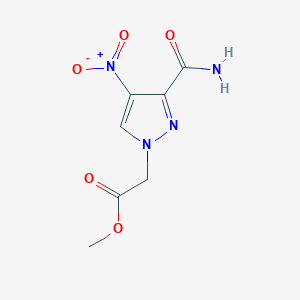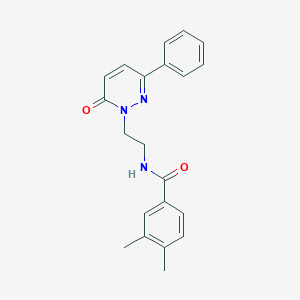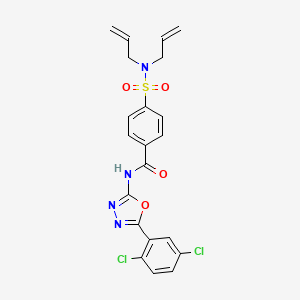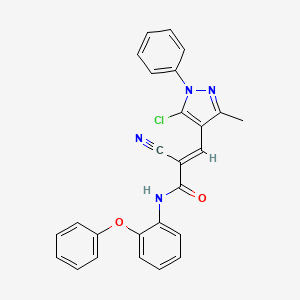
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide, commonly known as DTNB or Ellman's reagent, is a chemical compound that is widely used in scientific research. It is a sulfhydryl reagent that reacts with thiol groups in proteins and other biomolecules. The purpose of
Aplicaciones Científicas De Investigación
Fluorescent Probe Applications
Protein Binding Studies : It has been used as a fluorescent probe for studying the binding of compounds to proteins. For instance, a similar compound, N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, was used to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin, providing insights into the hydrophobic nature of the binding mechanism (Jun et al., 1971).
Photophysical Studies : The compound has been part of studies focusing on the photophysical behavior of probes in various solvents. For example, probes like 1-[6-(dimethylamino)naphthalen-2-yl]prop-2-en-1-one were used to investigate the effect of different solvents on their emission properties (Moreno Cerezo et al., 2001).
Synthesis and Chemical Reaction Studies
- Synthesis of Thiophenes and Selenophenes : The compound has been utilized in the synthesis of dinaphtho[1,2-b:2′,1′-d]thiophenes and selenophenes, demonstrating a method for making CS/Se bonds and a CC bond in a single step (Alam et al., 2007).
Medical Imaging and Drug Development Applications
Molecular Imaging of Apoptotic Cells : A derivative of this compound, NST732, a member of the ApoSense family of compounds, has been studied for its ability to selectively target, bind, and accumulate within cells undergoing apoptotic cell death. This has applications in molecular imaging and monitoring antiapoptotic drug treatments (Basuli et al., 2012).
Development of Fluorescent Chemosensors : Derivatives of this compound have been used to develop chemosensors for metal ions like Al(III), demonstrating their potential in bioimaging and environmental applications (Ding et al., 2013).
Endothelin Receptor Antagonists : It has been a part of studies to develop non-peptide endothelin-A receptor antagonists, which are significant for understanding endothelin's role in normal and disease states (Bradbury et al., 1997).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-20(2)18(16-9-10-23-13-16)12-19-24(21,22)17-8-7-14-5-3-4-6-15(14)11-17/h3-11,13,18-19H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPUGTFUZCLKOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-fluorophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2389930.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2389932.png)


![N-(4-ethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2389935.png)


![N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B2389940.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2389945.png)
